4,6-Dibenzoylresorcinol 4,6-Dibenzoylresorcinol
Brand Name: Vulcanchem
CAS No.: 3088-15-1
VCID: VC3709669
InChI: InChI=1S/C20H14O4/c21-17-12-18(22)16(20(24)14-9-5-2-6-10-14)11-15(17)19(23)13-7-3-1-4-8-13/h1-12,21-22H
SMILES: C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3
Molecular Formula: C20H14O4
Molecular Weight: 318.3 g/mol

4,6-Dibenzoylresorcinol

CAS No.: 3088-15-1

Cat. No.: VC3709669

Molecular Formula: C20H14O4

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dibenzoylresorcinol - 3088-15-1

Specification

CAS No. 3088-15-1
Molecular Formula C20H14O4
Molecular Weight 318.3 g/mol
IUPAC Name (5-benzoyl-2,4-dihydroxyphenyl)-phenylmethanone
Standard InChI InChI=1S/C20H14O4/c21-17-12-18(22)16(20(24)14-9-5-2-6-10-14)11-15(17)19(23)13-7-3-1-4-8-13/h1-12,21-22H
Standard InChI Key GOZHNJTXLALKRL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

4,6-Dibenzoylresorcinol is an organic compound with the molecular formula C20H14O4 and a molecular weight of 318.32 g/mol. Its IUPAC name is (5-benzoyl-2,4-dihydroxyphenyl)-phenylmethanone. Structurally, it features two benzoyl groups attached to a resorcinol backbone, with two hydroxyl groups providing its characteristic reactivity profile.

The compound's fundamental physical and chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC20H14O4
Molecular Weight318.32 g/mol
Physical AppearanceWhite crystalline solid
Melting Point102°C
SolubilitySoluble in organic solvents, limited water solubility
CAS Registry Number3088-15-1
InChI KeyGOZHNJTXLALKRL-UHFFFAOYSA-N

The molecular structure of 4,6-Dibenzoylresorcinol is characterized by a central resorcinol ring with two benzoyl groups positioned at the 4 and 6 positions. This arrangement contributes to the compound's chemical behavior and reactivity patterns, particularly its ability to participate in various chemical transformations and biological interactions. The hydroxyl groups at positions 2 and 4 of the resorcinol ring are particularly important for its antioxidant properties.

Synthesis Methods

Laboratory Synthesis

4,6-Dibenzoylresorcinol can be synthesized through several routes, with the most common approach involving the reaction of resorcinol with benzoyl chloride. This reaction typically takes place in the presence of a base catalyst such as pyridine, which facilitates the formation of the desired product. The general reaction involves the acylation of the resorcinol ring at specific positions to introduce the benzoyl groups.

The reaction conditions typically involve:

  • Mixing resorcinol with benzoyl chloride in appropriate stoichiometric ratios

  • Adding a base catalyst (pyridine) to facilitate the reaction

  • Heating the mixture to promote the formation of the desired product

  • Purification through crystallization or chromatographic techniques

Industrial Production

On an industrial scale, 4,6-Dibenzoylresorcinol is commonly produced by heating resorcinol with benzoyl chloride in a carboxylic acid solvent, using a strong acid catalyst. This approach ensures high yield and purity of the product, making it suitable for commercial applications. The industrial synthesis method often employs optimized reaction conditions to maximize efficiency and minimize waste production.

Chemical Reactions

4,6-Dibenzoylresorcinol participates in various chemical reactions due to its functional groups and structural features. Understanding these reactions is essential for its application in synthetic chemistry and materials science.

Oxidation Reactions

The compound can undergo oxidation to form quinones, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide, which can selectively oxidize different functional groups depending on the reaction conditions.

Reduction Reactions

Reduction reactions can convert the benzoyl groups to hydroxyl groups, creating new derivatives with altered properties. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed for these transformations. The selective reduction of carbonyl groups can lead to the formation of secondary alcohols, expanding the compound's potential applications.

Substitution Reactions

The hydroxyl groups on the resorcinol ring can undergo substitution reactions with various electrophiles, including alkyl halides and acyl chlorides. These reactions allow for the functionalization of the compound, creating derivatives with tailored properties for specific applications.

Biological Activity

4,6-Dibenzoylresorcinol demonstrates significant biological activities that have been the subject of extensive research. These properties make it valuable for potential pharmaceutical and biomedical applications.

Anti-inflammatory Properties

Research has demonstrated that 4,6-Dibenzoylresorcinol exhibits significant anti-inflammatory properties. Studies have indicated that the compound and its derivatives can effectively reduce inflammation markers in vitro. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, which are key components of the inflammatory response.

In animal models, particularly in rat studies of induced paw edema, administration of 4,6-Dibenzoylresorcinol resulted in a marked reduction of swelling, suggesting its potential application in treating inflammatory conditions. This anti-inflammatory activity makes the compound a candidate for developing therapeutic agents for inflammatory disorders.

Antioxidant Properties

4,6-Dibenzoylresorcinol functions as a potent antioxidant, scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in preventing cellular damage associated with oxidative stress, which is implicated in various pathological conditions. The antioxidant properties have been confirmed through various assays, including DPPH and ABTS radical scavenging tests, demonstrating the compound's capacity to neutralize reactive oxygen species.

The antioxidant mechanism of 4,6-Dibenzoylresorcinol is primarily attributed to its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. This property makes it potentially useful in preventing oxidative damage in biological systems and industrial applications where oxidation protection is required.

Activity TypeObservationsPotential Applications
Anti-inflammatoryReduced cytokine levels in vitro; Decreased edema in animal modelsAnti-inflammatory therapeutics; Topical formulations for inflammatory skin conditions
AntioxidantEffective radical scavenger; Inhibits lipid peroxidationPreservatives; Anti-aging formulations; Cellular protection agents
Skin ProtectionEnhanced keratinocyte viability post-UV exposureUV-protective formulations; Dermatological treatments
ToxicityLow acute toxicity; No genotoxicity observedSupports potential for pharmaceutical and cosmetic applications

Research Applications

The unique properties of 4,6-Dibenzoylresorcinol have led to its application in various scientific and industrial fields.

Chemical Research Applications

In chemical research, 4,6-Dibenzoylresorcinol serves as a valuable starting material for the synthesis of more complex organic molecules. Its distinctive structure and reactivity make it useful for constructing specialized compounds with specific properties. Additionally, researchers use it to study reaction mechanisms and develop new synthetic methodologies.

Biological and Medical Research

In biological research, 4,6-Dibenzoylresorcinol serves as a probe in biochemical assays to study enzyme activities. Its interaction with biological molecules can provide insights into cellular processes and biochemical mechanisms. The compound's anti-inflammatory and antioxidant properties make it particularly relevant for research in these areas.

An in vitro study on skin cells evaluated the effects of 4,6-Dibenzoylresorcinol on human keratinocytes exposed to UV radiation. Results showed that treatment with the compound significantly reduced oxidative stress markers and enhanced cell viability compared to untreated controls. This suggests potential dermatological applications, particularly in formulations designed to protect skin from UV damage.

Industrial Applications

In industrial settings, 4,6-Dibenzoylresorcinol is used in the production of polymers and as a stabilizer in various processes. Its antioxidant properties make it effective for preventing oxidative degradation in polymeric materials, extending their service life. The compound may also find applications in specialty coatings and materials where resistance to oxidation is required.

Case Studies and Experimental Findings

Several significant case studies have demonstrated the practical applications and effects of 4,6-Dibenzoylresorcinol in different research contexts.

Dermatological Applications

Research has investigated 4,6-Dibenzoylresorcinol for its potential use in topical formulations aimed at treating skin disorders. The compound's anti-inflammatory and antioxidant properties make it a candidate for addressing conditions characterized by inflammation and oxidative damage, such as certain forms of dermatitis and photoaging.

Animal Models for Inflammation

In a rat model of induced paw edema, the administration of 4,6-Dibenzoylresorcinol resulted in a marked reduction of swelling. This finding suggests that the compound could potentially be developed into therapeutics for inflammatory conditions. The study demonstrated both efficacy and reasonable safety margins, encouraging further investigation into pharmaceutical applications.

Related Compounds Research

Research involving structurally similar compounds provides additional context for understanding 4,6-Dibenzoylresorcinol. A study published in 2010 examined Mannich bases synthesized from 4,6-diacetylresorcinol, a related compound . This research revealed that Mannich reaction occurred on the aromatic ring position between the two hydroxyl groups rather than at the acetyl function . These Mannich bases demonstrated significant anti-inflammatory, ulcerogenic, and lipid peroxidation actions , suggesting that similar modifications to 4,6-Dibenzoylresorcinol might yield compounds with enhanced biological activities.

Comparison with Related Compounds

4,6-Dibenzoylresorcinol shares structural similarities with several compounds but possesses unique characteristics that distinguish it from related molecules.

Structural Analogs

Resorcinol is a simpler phenolic compound with two hydroxyl groups, forming the backbone of 4,6-Dibenzoylresorcinol. The addition of the two benzoyl groups significantly alters the chemical properties and biological activities compared to the parent compound.

Functional Comparison

The uniqueness of 4,6-Dibenzoylresorcinol lies in the presence of two benzoyl groups, which confer distinct chemical properties and reactivity compared to simpler resorcinol derivatives. This makes it valuable in specific applications where these properties are advantageous, such as in complex organic synthesis or specialized industrial processes.

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